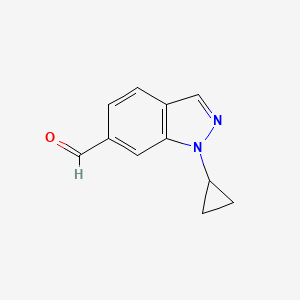
1-Cyclopropyl-1H-indazole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1H-indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom of the indazole ring and an aldehyde group at the 6-position, making it a unique and valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products:
Oxidation: 1-Cyclopropyl-1H-indazole-6-carboxylic acid.
Reduction: 1-Cyclopropyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1H-indazole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The indazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the alteration of protein function .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Another indazole derivative with an aldehyde group at the 3-position.
6-Bromo-1-cyclopentyl-1H-indazole: A similar compound with a bromine atom and a cyclopentyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-1H-indazole-6-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with improved potency and selectivity .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-cyclopropylindazole-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-8-1-2-9-6-12-13(10-3-4-10)11(9)5-8/h1-2,5-7,10H,3-4H2 |
Clé InChI |
XXOQMFLRELPTRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C=CC(=C3)C=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


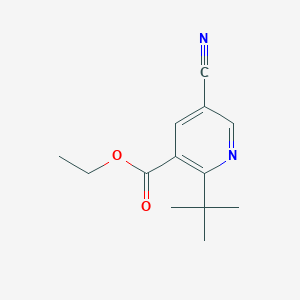
![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)
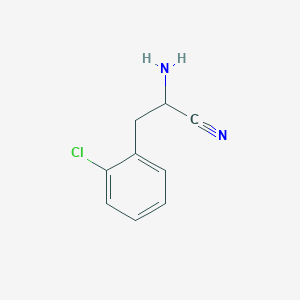


![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
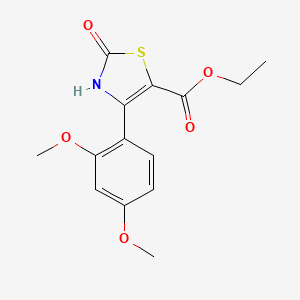

![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
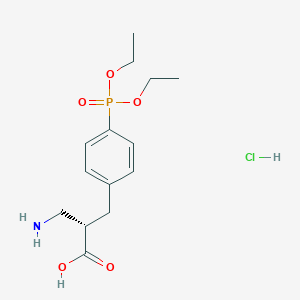
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)
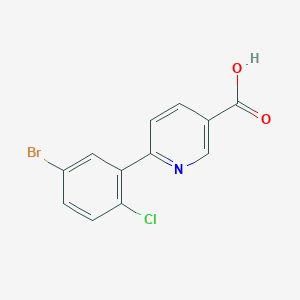
![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)
